molecular formula C13H14ClN3O3 B2994853 1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1329800-36-3

1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2994853
CAS No.: 1329800-36-3
M. Wt: 295.72
InChI Key: JKLIIBJCASATLN-UHFFFAOYSA-N
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Description

1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H14ClN3O3 and its molecular weight is 295.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

  • Research into derivatives of 5-thiomethylfuran-2-carboxylic acids, including compounds with a 1,2,4-triazole ring, reveals significant antibacterial activity. These compounds are synthesized through reactions involving 1H-1,2,4-triazole-3-thiols, showing potential as antibacterial agents due to their unique structural properties (Ирадян et al., 2014).

Organic Synthesis Building Blocks

  • Ethyl 1,2,4-triazole-3-carboxylates, accessible from carboxylic acid hydrazides, serve as crucial building blocks in organic synthesis. Their preparation enables the synthesis of diverse organic molecules, showcasing the utility of triazole derivatives in complex chemical synthesis (Khomenko et al., 2016).

Molecular Interaction Studies

  • The synthesis and characterization of ethyl 2-triazolyl-2-oxoacetate derivatives have been reported, highlighting the relevance of π-hole tetrel bonding interactions in these compounds. Such studies are crucial for understanding molecular interactions and designing molecules with specific properties (Ahmed et al., 2020).

Antimicrobial Activity Evaluation

  • Triazol-3-one derivatives have been synthesized and evaluated for their antimicrobial activity. This research provides insights into the potential of triazole derivatives as antimicrobial agents, contributing to the development of new pharmaceuticals (Fandaklı et al., 2012).

Pharmaceutical Development

  • The substance known as Epifine, identified as a derivative of 1-(3’-fluoro-phenyl)-5-methyl-1,2,3-triazole (1H)-4-carboxylic acid, exhibits pronounced anticonvulsant activity. Research into its identification and quantitative determination underscores its potential for further pharmaceutical development (Perekhoda, 2015).

Properties

IUPAC Name

1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-4-9-12(13(18)19)15-16-17(9)10-5-7(2)8(14)6-11(10)20-3/h5-6H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLIIBJCASATLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=C(C=C(C(=C2)C)Cl)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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